molecular formula C21H15NO2 B13130483 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- CAS No. 2944-19-6

9,10-Anthracenedione, 1-[(4-methylphenyl)amino]-

Cat. No.: B13130483
CAS No.: 2944-19-6
M. Wt: 313.3 g/mol
InChI Key: LMJVMVCQHQVJDB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- typically involves the reaction of 9,10-anthraquinone with 4-methylaniline under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reactants and conditions. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives .

Scientific Research Applications

Chemistry: In chemistry, 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- is used as a dye and a reagent in various organic synthesis reactions. Its unique structure allows it to participate in a wide range of chemical transformations .

Biology: In biological research, this compound is used as a staining agent for visualizing cellular components under a microscope. Its vibrant color makes it ideal for highlighting specific structures within cells .

Medicine: While not commonly used as a therapeutic agent, derivatives of this compound have been studied for their potential biological activities, including anticancer properties .

Industry: In the industrial sector, 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- is used in the production of dyes and pigments for textiles, plastics, and other materials. Its stability and colorfastness make it a valuable component in various applications .

Mechanism of Action

The mechanism of action of 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- involves its interaction with molecular targets within cells. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This can lead to the inhibition of cell division and the induction of cell death in certain types of cells . The specific pathways involved in these effects are still under investigation, but they likely include the generation of reactive oxygen species and the activation of apoptotic pathways .

Comparison with Similar Compounds

Uniqueness: The uniqueness of 9,10-Anthracenedione, 1-[(4-methylphenyl)amino]- lies in its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. Its vibrant blue color and stability make it particularly valuable in dye applications .

Properties

CAS No.

2944-19-6

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

1-(4-methylanilino)anthracene-9,10-dione

InChI

InChI=1S/C21H15NO2/c1-13-9-11-14(12-10-13)22-18-8-4-7-17-19(18)21(24)16-6-3-2-5-15(16)20(17)23/h2-12,22H,1H3

InChI Key

LMJVMVCQHQVJDB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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